Home > Products > Screening Compounds P137632 > rel-(R,S)-Formoterol
rel-(R,S)-Formoterol - 532414-36-1

rel-(R,S)-Formoterol

Catalog Number: EVT-1478834
CAS Number: 532414-36-1
Molecular Formula: C19H24N2O4
Molecular Weight: 344.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Formoterol Fumarate Dihydrate EP Impurity I is a stereoisomer of Formoterol.
Synthesis Analysis

The synthesis of rel-(R,S)-Formoterol can be achieved through various methods, primarily involving stereocontrolled processes. One effective approach involves the resolution of racemic mixtures using optically active resolving agents. For example, Trofast et al. described a method where an optically pure starting material undergoes specific reactions to yield the desired isomer .

Key steps in the synthesis include:

  • Formation of Styrene Oxide: The reaction of 4-benzyloxy-3-formamidostyrene oxide with phenethylamine produces diastereomeric mixtures.
  • Separation and Purification: High-performance liquid chromatography (HPLC) techniques are often employed to separate and purify the desired enantiomers from the racemic mixture.
  • Hydrogenation: The final steps typically involve hydrogenation processes under controlled conditions to yield pure forms of Formoterol.
Molecular Structure Analysis

Rel-(R,S)-Formoterol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H25N1O4C_{20}H_{25}N_{1}O_{4}, and it possesses a chiral center, which gives rise to its enantiomeric forms.

Structural Data

  • Molecular Weight: Approximately 341.42 g/mol
  • Chirality: Contains one chiral center leading to two enantiomers: (R,R) and (S,S), with (S,R) being the active form in therapeutic applications.
  • 3D Structure: The three-dimensional conformation is crucial for its interaction with beta-2 adrenergic receptors.

The stereochemistry significantly influences its pharmacodynamics and pharmacokinetics, impacting how effectively it binds to receptors in human tissues .

Chemical Reactions Analysis

Rel-(R,S)-Formoterol participates in various chemical reactions that are essential for its synthesis and modification. Key reactions include:

  • Nucleophilic Substitution: Involves the substitution of halogen atoms in precursor compounds with amine groups.
  • Reduction Reactions: Utilized for converting nitro groups into amines during synthesis.
  • Hydrogenation: Essential for achieving saturation in certain bonds within the molecular structure.

These reactions are typically carried out under controlled laboratory conditions to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action for rel-(R,S)-Formoterol primarily involves its role as an agonist at beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding to these receptors, Formoterol activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in:

  • Bronchodilation: Relaxation of bronchial smooth muscle, facilitating easier airflow.
  • Inhibition of Mediator Release: Decreased release of inflammatory mediators from mast cells.

The rapid onset and prolonged action make it particularly effective for both acute relief and maintenance therapy in respiratory conditions .

Physical and Chemical Properties Analysis

Rel-(R,S)-Formoterol exhibits several important physical and chemical properties that affect its formulation and therapeutic use:

Physical Properties

  • Appearance: Typically exists as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.
  • Melting Point: The melting point varies based on the specific form but generally falls within a defined range suitable for pharmaceutical applications.

Chemical Properties

  • Stability: Formoterol is stable under normal conditions but can degrade when exposed to light or moisture.
  • pH Sensitivity: The stability may also be influenced by pH levels in formulations.

These properties are crucial for developing effective delivery systems, such as inhalers or nebulizers, ensuring optimal therapeutic efficacy .

Applications

Rel-(R,S)-Formoterol is primarily utilized in clinical settings for:

  • Asthma Management: Used as a long-term control medication to prevent asthma symptoms.
  • Chronic Obstructive Pulmonary Disease Treatment: Provides relief from symptoms associated with COPD.

Research continues into its potential applications beyond respiratory conditions, exploring its effects on other systems due to its adrenergic activity. Additionally, advancements in formulation technology aim to enhance drug delivery efficiency and patient compliance through innovative methods like nanoparticle encapsulation .

Introduction to rel-(R,S)-Formoterol

rel-(R,S)-Formoterol represents a diastereoisomeric impurity of significant analytical and regulatory concern in the production of the bronchodilator formoterol fumarate. This specific stereoisomer belongs to the family of long-acting β₂-adrenoceptor agonists (LABAs) but exhibits markedly reduced pharmacological activity compared to the therapeutic (R,R)-enantiomer. Its presence in pharmaceutical formulations exemplifies the critical importance of stereochemical purity in drug development, where minor chiral impurities can impact both regulatory compliance and therapeutic efficacy. The compound serves as a compelling case study in the challenges of chiral separation technology and impurity profiling within modern pharmaceutical quality control frameworks [6] [9].

Nomenclature and Stereochemical Classification

Formoterol possesses two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The compound rel-(R,S)-Formoterol (CAS: 532414-36-1) is specifically classified as a diastereoisomer of the active pharmaceutical ingredient. Its systematic IUPAC designation is N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide [1] [9]. According to the European Pharmacopoeia and United States Pharmacopeia monographs, it is officially designated as Formoterol EP Impurity I, where "Impurity I" specifically refers to the (R,S) diastereoisomer [9]. The molecular formula is C₁₉H₂₄N₂O₄, with a molecular weight of 344.405 g/mol. The term "rel" denotes the relative configuration assignment when absolute stereochemistry determination is not specified.

The stereochemical relationship between formoterol isomers follows a distinct hierarchy of potency: (R,R) ≫ (R,S) ≈ (S,R) > (S,S). Pharmacological studies establish that the (R,R)-enantiomer demonstrates approximately 1000-fold greater β₂-agonist activity than the (S,S)-enantiomer, with the mixed-configuration diastereomers (R,S) and (S,R) exhibiting intermediate potency levels [6] [7]. This substantial differential underpins the pharmaceutical significance of controlling rel-(R,S)-Formoterol levels in medicinal products.

Table 1: Stereoisomers of Formoterol and Their Pharmacological Significance

StereoisomerCAS NumberConfigurationRelative PotencyPharmaceutical Status
(R,R)-Formoterol67346-49-0R,RHigh (Reference standard)Active ingredient (Arformoterol) [10]
(S,S)-Formoterol78576-27-9S,SLowTherapeutically insignificant
rel-(R,S)-Formoterol532414-36-1R,SIntermediateDiastereoisomeric impurity [1] [9]
(S,R)-Formoterol67346-51-4S,RIntermediateDiastereoisomeric impurity

Historical Development and Patent Landscape

The development of formoterol as a bronchodilator originated with its initial patenting in 1972, culminating in medical approval in 1998 as a racemic mixture containing both (R,R)- and (S,S)-enantiomers [8]. Early synthetic routes produced the racemate without stereochemical control, resulting in the unavoidable presence of diastereomeric impurities including rel-(R,S)-Formoterol. The emergence of chiral switch pharmaceuticals in the 1990s stimulated development of stereoselective syntheses targeting the therapeutically superior (R,R)-enantiomer (arformoterol), thereby reducing but not eliminating the production of undesired diastereomers [4] [10].

Significant patent activity surrounds the analytical control and synthetic minimization of rel-(R,S)-Formoterol. US Patent 6,303,145 (2001) specifically claims methods for isolating the (R,R)-enantiomer and addresses the challenges of diastereoisomeric impurity control [4]. Subsequent innovations focused on crystallization-driven purification, exemplified by US Patent 9,309,186 (2016), which details polymorph manipulation techniques for reducing rel-(R,S)-Formoterol levels in arformoterol tartrate final products. This technology utilizes thermodynamic polymorph conversion to selectively exclude the diastereomeric impurity during crystallization [10].

Table 2: Historical Milestones in Formoterol Diastereoisomer Characterization and Control

YearDevelopmentSignificance
1972Initial formoterol patent filedRacemic synthesis established without stereochemical control [8]
1991Trofast et al. report stereoisomer potency differencesEstablishes (R,R) ≫ (R,S) > (S,S) potency hierarchy [10]
2001US Patent 6,303,145 grantedDescribes isolation of (R,R)-enantiomer and impurity control [4]
2006Arformoterol (R,R-enantiomer) approved by FDASingle enantiomer product increases need for diastereoisomeric impurity control [10]
2016US Patent 9,309,186 grantedPolymorph purification technology for impurity reduction [10]

Role in Pharmaceutical Chemistry as a Chiral Impurity

In pharmaceutical quality control, rel-(R,S)-Formoterol is classified as a specified impurity requiring strict analytical monitoring according to ICH guidelines. Regulatory specifications typically mandate control below 0.5% w/w in formoterol fumarate active pharmaceutical ingredients (APIs), reflecting its status as a potentially pharmacologically active impurity [6] [9]. Although less potent than the (R,R)-enantiomer, rel-(R,S)-Formoterol retains measurable β₂-agonist activity at approximately 1/100th the potency of its therapeutic counterpart. This residual activity raises concerns about potential off-target effects and unpredictable pharmacological contributions when present above threshold levels [6] [7].

The metabolic profile of rel-(R,S)-Formoterol exhibits significant enantioselectivity compared to other isomers. Studies indicate preferential glucuronidation pathways for (R,R)-formoterol (30-60% conversion) versus rel-(R,S)-Formoterol (0-30% conversion), potentially leading to differential accumulation patterns in patients. This metabolic divergence underscores the importance of enantioselective assays in doping control and therapeutic drug monitoring, as conventional non-chiral methods may underestimate total drug burden when diastereomeric impurities are present [5].

Analytical methods for detecting rel-(R,S)-Formoterol require sophisticated chiral resolution techniques:

  • Gas Chromatography (GC): After derivatization with trimethylsilylimidazole (TMSI), providing resolution with LOD of 0.01% and LOQ of 0.03% [6]
  • Enantioselective HPLC: Utilizing chiral stationary phases for direct separation of diastereomers without derivatization
  • UPLC-MS/MS: Modern approach allowing simultaneous quantification of all stereoisomers and their glucuronide conjugates in biological matrices [5]

Table 3: Analytical Methods for Detection and Quantification of rel-(R,S)-Formoterol

Analytical MethodSample PreparationDetection LimitKey ApplicationsReference
GC-FIDDerivatization with TMSI0.01%API purity testing [6]
Enantioselective HPLCDirect injection0.05%Pharmacopoeial testing
UPLC-MS/MSSolid-phase extraction0.1 ng/mLUrinary doping control [5]
Chiral CELiquid-liquid extraction0.5%Impurity profiling

The synthetic origin of rel-(R,S)-Formoterol typically arises from:

  • Incomplete stereoselectivity during the nucleophilic ring-opening step of precursor epoxides
  • Epimerization phenomena during final API processing under acidic or basic conditions
  • Crystallization failures allowing co-precipitation of diastereomeric contaminants [6] [10]

Current control strategies employ quality by design principles focusing on critical process parameters affecting diastereomeric purity: temperature control during chiral synthesis, solvent selection during crystallization, and polymorph screening during final form isolation. These approaches aim to minimize rel-(R,S)-Formoterol formation while ensuring compliance with increasingly stringent regulatory requirements for chiral impurity control [6] [9] [10].

Properties

CAS Number

532414-36-1

Product Name

rel-(R,S)-Formoterol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C19H24N2O4

Molecular Weight

344.41

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Synonyms

rel-(R,S)-Formoterol; anti-rac-Formoterol; rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.